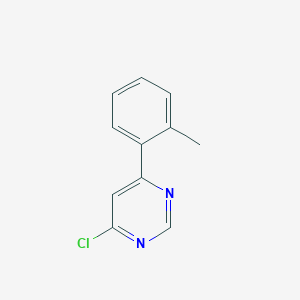
4-Chloro-6-(o-tolyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-(o-tolyl)pyrimidine is a useful research compound. Its molecular formula is C11H9ClN2 and its molecular weight is 204.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
1.1 Antidiabetic Agents
One of the most notable applications of 4-Chloro-6-(o-tolyl)pyrimidine is its role as an intermediate in the synthesis of antidiabetic drugs. Research indicates that derivatives of this compound can modulate biological pathways involved in glucose metabolism and lipid regulation, making them potential candidates for treating metabolic disorders such as diabetes.
1.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that certain derivatives exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus. This highlights the potential of this compound in developing new antibiotics .
1.3 Cancer Research
This compound and its derivatives are being investigated for their anticancer properties. Preliminary studies suggest that these compounds may inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression .
Agricultural Applications
2.1 Herbicides and Pesticides
The structural characteristics of this compound make it suitable for use in agricultural chemicals, particularly as a precursor for herbicides and pesticides. Its ability to interact with plant metabolic pathways can be harnessed to develop effective agrochemicals that target specific weed species without harming crops .
Material Science Applications
3.1 Polymer Chemistry
In material science, this compound serves as a building block for synthesizing polymers with specific properties. The incorporation of pyrimidine rings into polymer backbones can enhance thermal stability and chemical resistance, making them suitable for various industrial applications .
Synthesis and Derivatives
The synthesis of this compound typically involves nucleophilic substitution reactions, allowing for the modification of its structure to enhance biological activity or tailor it for specific applications. Various synthetic routes have been explored, leading to a range of derivatives with unique properties .
Table 1: Comparison of Derivatives
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Chloro-6-methoxypyrimidine | Methoxy group at the 6-position | Less complex; lacks phenoxy substitution |
| 2-Chloro-4-(o-tolyl)pyrimidine | Chlorine at the 2-position | Different chlorine position; varied activity |
| Lobeglitazone | Contains thiazolidinedione moiety | Specifically designed for diabetes treatment |
Case Studies and Research Insights
Several studies have documented the applications and effectiveness of this compound:
- Antidiabetic Research : A study published in a reputable journal highlighted the synthesis of new derivatives from this compound, demonstrating their efficacy in lowering blood glucose levels in diabetic models .
- Antimicrobial Evaluation : In vitro tests conducted on various bacterial strains revealed that some derivatives exhibited lower minimum inhibitory concentrations (MICs) compared to existing antibiotics, suggesting their potential as new therapeutic agents .
Eigenschaften
IUPAC Name |
4-chloro-6-(2-methylphenyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c1-8-4-2-3-5-9(8)10-6-11(12)14-7-13-10/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWICULIXQFRDOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














